
(1-(2,4-Dichlorobenzyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,4-Dichlorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2,4-dichlorobenzyl group. The presence of the dichlorobenzyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropylmethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol attacks the electrophilic carbon of the 2,4-dichlorobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: Formation of (1-(2,4-Dichlorobenzyl)cyclopropyl)methane.
Substitution: Formation of various substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound may be used to study the effects of cyclopropyl and dichlorobenzyl groups on biological systems. It can serve as a model compound to investigate the interactions of similar structures with biological targets .
Medicine: The compound’s potential antimicrobial properties make it of interest in medicinal chemistry. It may be explored for its efficacy against various bacterial and viral infections .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable building block for various applications .
Mécanisme D'action
The mechanism of action of (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is not fully understood. it is believed that the compound exerts its effects through interactions with specific molecular targets. The dichlorobenzyl group may interact with bacterial or viral proteins, leading to the disruption of their function. Additionally, the cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzyl alcohol: A related compound with similar antimicrobial properties.
Cyclopropylmethanol: Shares the cyclopropyl group but lacks the dichlorobenzyl substitution.
Benzyl alcohol: Similar structure but without the dichloro substitution and cyclopropyl group.
Uniqueness: (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl and dichlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H12Cl2O |
|---|---|
Poids moléculaire |
231.11 g/mol |
Nom IUPAC |
[1-[(2,4-dichlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12Cl2O/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
Clé InChI |
HZZZRYMEUHWENV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=C(C=C2)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


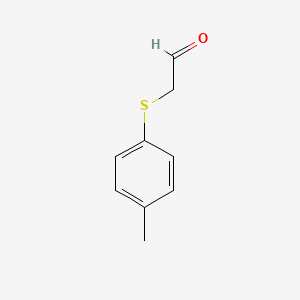
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
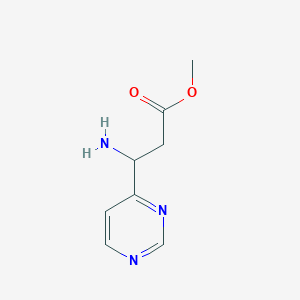
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

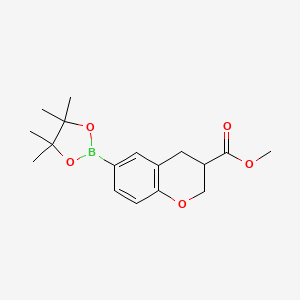

![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
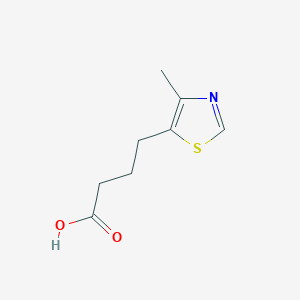
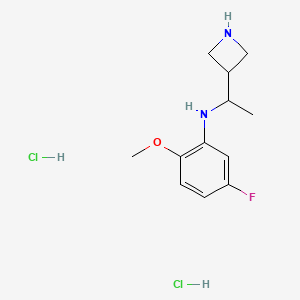
![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)

